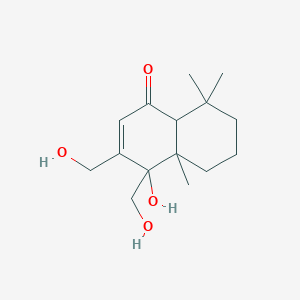
QZ59S-Sss
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
QZ59S-Sss is a chemical compound known for its potential as an inhibitor of human P-glycoprotein. This compound has garnered attention in scientific research due to its ability to improve the efficacy of cancer chemotherapy by inhibiting the P-glycoprotein, which is often associated with multidrug resistance in cancer cells .
Méthodes De Préparation
The synthesis of QZ59S-Sss involves multiple steps, including the formation of its core structure and subsequent functionalization. The synthetic route typically starts with the preparation of the core tetracyclic structure, followed by the introduction of various functional groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
Analyse Des Réactions Chimiques
QZ59S-Sss undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Applications De Recherche Scientifique
QZ59S-Sss has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of P-glycoprotein and its effects on drug transport.
Biology: Investigated for its role in modulating cellular processes related to multidrug resistance.
Medicine: Explored as a potential adjuvant in cancer chemotherapy to enhance the effectiveness of chemotherapeutic agents.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting P-glycoprotein
Mécanisme D'action
The mechanism of action of QZ59S-Sss involves its binding to the P-glycoprotein, thereby inhibiting its function. P-glycoprotein is an ATP-binding cassette transporter that pumps various substances out of cells. By inhibiting this protein, this compound prevents the efflux of chemotherapeutic drugs from cancer cells, increasing their intracellular concentration and enhancing their cytotoxic effects. The molecular targets and pathways involved include the binding sites on P-glycoprotein and the ATP hydrolysis pathway .
Comparaison Avec Des Composés Similaires
QZ59S-Sss is unique compared to other similar compounds due to its specific binding affinity and inhibitory effect on P-glycoprotein. Similar compounds include:
QZ59-Rrr: Another cyclic peptide that binds to P-glycoprotein but with different stoichiometry and binding sites.
Cyclosporine A: A well-known immunosuppressant that also inhibits P-glycoprotein but has a broader range of effects.
Tariquidar: A potent P-glycoprotein inhibitor used in clinical trials for overcoming multidrug resistance in cancer.
This compound stands out due to its specific action on P-glycoprotein and its potential to improve the efficacy of cancer chemotherapy.
Propriétés
Formule moléculaire |
C24H30N6O3S3 |
|---|---|
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
4,11,18-tri(propan-2-yl)-6,13,20-trithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |
InChI |
InChI=1S/C24H30N6O3S3/c1-10(2)16-22-25-14(7-34-22)20(32)29-18(12(5)6)24-27-15(9-36-24)21(33)30-17(11(3)4)23-26-13(8-35-23)19(31)28-16/h7-12,16-18H,1-6H3,(H,28,31)(H,29,32)(H,30,33) |
Clé InChI |
MCTYQNKZLHHNCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-tert-butyl N-{[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl}carbamate](/img/structure/B12309393.png)
![2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B12309397.png)
![3-(2-Bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12309407.png)
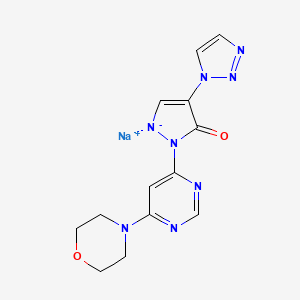
![3-(Piperidin-3-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12309419.png)
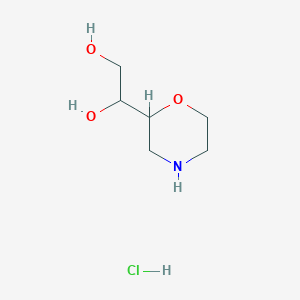

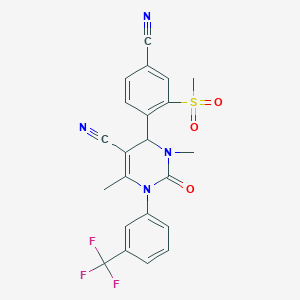
![5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B12309434.png)
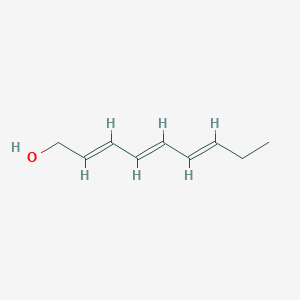

![1,1,1b,2-tetramethyl-1aH,2H,3H,6aH-cyclopropa[a]indene-4,6-dione](/img/structure/B12309446.png)

